2,3,6-Trichloroindophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

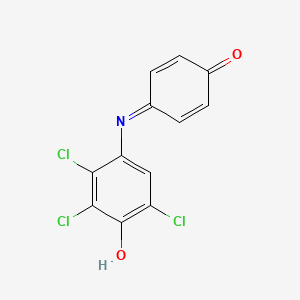

2,3,6-Trichloroindophenol, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl3NO2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Redox Indicator in Biochemical Assays

DCPIP is widely used as a redox indicator in assays to measure the antioxidant capacity of various substances. It changes color from blue to colorless when reduced by antioxidants such as ascorbic acid (vitamin C). This property allows researchers to quantify the total antioxidant capacity (TAC) in food and biological samples.

Key Findings:

- Potentiometric Sensors: Novel potentiometric sensors have been developed using DCPIP to measure TAC in beverages. These sensors demonstrated high sensitivity and selectivity for DCPIP ions, allowing for accurate quantification of antioxidants in juices and other samples .

- Application in Food Science: DCPIP has been successfully used to assess the vitamin C content in food products, providing a simple and effective method for nutritional analysis .

Anticancer Properties

Recent studies have explored the potential of DCPIP as a pro-oxidant chemotherapeutic agent against melanoma cells. The compound induces oxidative stress leading to apoptosis in cancer cells, particularly those with low levels of NAD(P)H:quinone oxidoreductase (NQO1).

Case Study:

- A study demonstrated that DCPIP effectively induced apoptosis in human melanoma cell lines by depleting intracellular glutathione levels and triggering oxidative stress responses. In vivo experiments showed significant antimelanoma activity in murine models, suggesting its potential as a therapeutic agent for targeting specific tumors .

Diagnostic Applications

DCPIP serves as a valuable tool in diagnostic assays, particularly for screening purposes. Its effectiveness has been compared with high-performance liquid chromatography (HPLC) methods, showing promising results.

Diagnostic Efficacy:

- In a study evaluating the sensitivity and specificity of DCPIP as a screening test, it showed competitive results against traditional methods like HPLC. The false positive and negative rates were found to be relatively low, indicating its reliability for clinical diagnostics .

Environmental Applications

DCPIP is also utilized in environmental science for assessing the efficiency of photosynthesis and the activity of various enzymes. Its redox properties make it suitable for use in dosimeters that measure UV exposure.

Environmental Monitoring:

- The compound is employed to investigate the enzymatic activity of glucose oxidase when coupled with gold nanoparticles, showcasing its versatility beyond traditional biochemical applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Characteristics |

|---|---|---|

| Biochemical Assays | Measurement of antioxidant capacity | Color change from blue to colorless |

| Anticancer Research | Induction of apoptosis in melanoma cells | Pro-oxidant effects targeting NQO1 levels |

| Diagnostic Testing | Screening tests for vitamin C and other biomarkers | Comparable efficacy to HPLC |

| Environmental Science | Photosynthesis measurement and enzyme activity assessment | Redox properties useful in dosimetry |

Propriétés

Numéro CAS |

6038-83-1 |

|---|---|

Formule moléculaire |

C12H6Cl3NO2 |

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

4-(2,3,5-trichloro-4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C12H6Cl3NO2/c13-8-5-9(10(14)11(15)12(8)18)16-6-1-3-7(17)4-2-6/h1-5,18H |

Clé InChI |

QTAZYNKIJHHMCG-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2Cl)Cl)O)Cl |

SMILES canonique |

C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2Cl)Cl)O)Cl |

Synonymes |

2,3,6-trichloroindophenol TCIP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.